Perfluorohexanesulfonamide

説明

Molecular Composition and Structural Elucidation

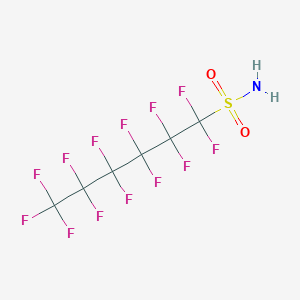

Perfluorohexanesulfonamide possesses the molecular formula C6H2F13NO2S, representing a molecular weight of 399.13 grams per mole. The compound's structure consists of a six-carbon chain where all available carbon-hydrogen bonds have been replaced with carbon-fluorine bonds, creating a perfluorinated alkyl chain. This structural motif is terminated by a sulfonamide functional group (SO2NH2), which provides the compound with its distinctive chemical properties and reactivity patterns.

The International Union of Pure and Applied Chemistry name for this compound is 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide, which systematically describes the position and number of fluorine substituents along the carbon backbone. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.

The International Chemical Identifier string for this compound is InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22), providing a unique computational representation of the molecular structure. The corresponding International Chemical Identifier Key is WDZLGCSJJWEQJO-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecule.

The molecular architecture of this compound exhibits several notable structural features. The carbon backbone adopts a helical conformation due to the steric interactions between the bulky fluorine atoms, which is characteristic of perfluorinated alkyl chains. This structural arrangement significantly influences the compound's physical properties and molecular interactions. The sulfonamide terminus introduces polarity to an otherwise highly fluorinated and nonpolar chain, creating an amphiphilic molecule with distinct hydrophobic and polar regions.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide, which explicitly indicates the substitution pattern of thirteen fluorine atoms across the six-carbon chain. This naming convention follows standard International Union of Pure and Applied Chemistry protocols for organofluorine compounds, where each carbon position and its fluorine substituents are systematically enumerated.

The compound is assigned Chemical Abstracts Service registry number 41997-13-1, which serves as its unique numerical identifier in chemical databases and literature. Additional database identifiers include the European Community number 816-398-1 and the ChEMBL identification CHEMBL1087373. The compound is also catalogued under the DSSTox Substance identification DTXSID50469320.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 41997-13-1 |

| European Community Number | 816-398-1 |

| ChEMBL Identification | CHEMBL1087373 |

| DSSTox Substance Identification | DTXSID50469320 |

| Molecular Formula | C6H2F13NO2S |

| Molecular Weight | 399.13 g/mol |

Several alternative names and synonyms are commonly used in scientific literature and commercial applications. These include perfluoro-1-hexanesulfonamide, tridecafluorohexane-1-sulfonamide, and perfluorohexane sulfonamide. In analytical chemistry contexts, the compound may be referenced using abbreviated forms such as FHxSA, though systematic naming remains preferred in formal scientific documentation.

Physicochemical Properties

This compound exhibits distinctive physicochemical properties that reflect its unique molecular structure combining a perfluorinated alkyl chain with a polar sulfonamide group. The compound presents as a white to off-white solid at room temperature, with a melting point reported at 122.00°C. Some sources indicate decomposition occurring above 100°C, suggesting thermal instability at elevated temperatures.

The compound's density and specific physical characteristics are influenced by the high fluorine content, which significantly increases molecular weight while maintaining a relatively compact structure. The presence of multiple carbon-fluorine bonds, among the strongest bonds in organic chemistry, contributes to the compound's chemical stability under normal conditions.

Solubility characteristics of this compound reflect its amphiphilic nature. The compound shows limited solubility in water due to the hydrophobic perfluorinated chain, while the polar sulfonamide group provides some degree of polarity. Solubility in organic solvents varies, with enhanced dissolution observed in polar aprotic solvents such as dimethyl sulfoxide and methanol. This solubility profile is characteristic of fluorinated amphiphiles and influences both analytical procedures and potential applications.

The XLogP3-AA value of this compound is reported as 3.5, indicating moderate lipophilicity despite the polar sulfonamide group. This parameter reflects the balance between the hydrophobic perfluorinated chain and the polar functional group, providing insight into the compound's partitioning behavior in different phases.

Storage requirements for this compound typically specify low temperature conditions, with recommendations for storage at -20°C under inert atmosphere due to its hygroscopic nature. These storage conditions help maintain compound stability and prevent degradation over extended periods.

Isomeric Variants and Stereochemical Considerations

This compound can exist in multiple isomeric forms, primarily distinguished by the branching patterns along the perfluorinated carbon chain. Research has identified several structural isomers, including linear and various branched configurations that arise from different substitution patterns during synthesis.

The linear isomer, designated as normal-perfluorohexanesulfonamide, represents the most common form where the carbon chain maintains a straight-chain configuration. However, electrochemical fluorination synthesis processes typically produce mixtures containing both linear and branched isomers. The branched variants include mono-substituted isomers with methyl substitutions at different positions along the chain, commonly designated as 1-methyl, 2-methyl, 3-methyl, and iso-(4-methyl) isomers.

Advanced analytical techniques have enabled the separation and characterization of these isomeric variants. Liquid chromatography coupled with tandem mass spectrometry has proven particularly effective for isomer identification, utilizing characteristic fragmentation patterns that distinguish between different structural arrangements. The transitions of molecular ions with mass-to-charge ratio 399 to various fragments provide specific signatures for each isomeric form.

| Isomer Type | Designation | Relative Abundance | Characteristic Fragment (m/z) |

|---|---|---|---|

| Linear | normal- | Predominant | 80 |

| Branched | iso-(4-methyl) | Minor | 169 |

| Branched | 1-methyl | Minor | 319 |

| Branched | 2-methyl | Minor | 80 |

| Branched | 3-methyl | Minor | 180 |

The isomeric composition of this compound products can vary depending on the synthesis method and conditions employed. Electrochemical fluorination processes generally yield mixtures with approximately 81.1% linear isomer, 8.9% iso-isomer, and smaller percentages of other branched forms. These variations in isomeric distribution have important implications for analytical quantification and may influence the compound's environmental behavior and biological properties.

Stereochemical considerations for this compound primarily relate to the conformational preferences of the perfluorinated chain. The helical structure adopted by perfluoroalkyl chains due to fluorine-fluorine repulsions creates specific three-dimensional arrangements that influence molecular interactions and physical properties. While the compound does not possess traditional chiral centers, the conformational preferences of different isomers can result in distinct spatial arrangements affecting their chemical behavior.

The separation and identification of this compound isomers requires sophisticated analytical approaches. Modern techniques employ perfluorooctyl stationary phases with acidified mobile phases to achieve optimal separation efficiency. These methods have enabled researchers to distinguish between isomeric forms and establish their relative abundances in commercial preparations and environmental samples.

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLGCSJJWEQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NH2, C6H2F13NO2S | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469320 | |

| Record name | Perfluorohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41997-13-1 | |

| Record name | Perfluorohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Perfluorohexanesulfonamide can be synthesized through the reaction of perfluorohexanesulfonyl fluoride with ammonia or primary amines under controlled conditions. The reaction typically involves the use of solvents like methanol or ethanol and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

化学反応の分析

Chemical Reactions of Perfluorohexanesulfonamide

This compound undergoes various chemical reactions, including oxidation and substitution.

- Oxidation: This reaction can lead to the formation of perfluorohexanesulfonic acid. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions. Reagents such as alkyl halides and strong bases are used for substitution reactions.

Chemical Reactions and Environmental Impact

A study investigated the impact of sulfonamide PFASs on bioremediation processes . The study exposed an anaerobic TCE-dechlorinating coculture, an aerobic BTEX-degrading enrichment culture, and an anaerobic toluene-degrading enrichment culture to n-dimethyl perfluorohexane sulfonamido amine (AmPr-FHxSA), perfluorohexane sulfonamide (FHxSA), perfluorohexanesulfonic acid (PFHxS), or nonfluorinated surfactant sodium dodecyl sulfate (SDS) . The study found that the anaerobic TCE-dechlorinating coculture was resistant to individual PFAS exposures but was inhibited by >1000× diluted AFFF. FHxSA and AmPr-FHxSA inhibited the aerobic BTEX-degrading enrichment. The anaerobic toluene-degrading enrichment was not inhibited by AFFF or individual PFASs .

Researchers are exploring pathways and strategies for PFAS degradation, aiming to break all carbon-fluorine bonds to completely detoxify PFAS pollutants . One study used ultraviolet light and sulfite to cleave the chlorine-to-carbon bonds, initiating a chain of chemical reactions that also cleaved carbon-to-carbon and carbon-to-fluorine bonds, which is critical for rapid and near-complete defluorination of PFAS compounds needed for pollution cleanup efforts .

Biological and Toxicological Effects

This compound can affect various types of cells and cellular processes, influencing cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can decrease total thyroxine concentration and increase liver weight in animal models. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Transcriptomic changes in zebrafish exposed to perfluorohexane sulfonamide were studied, and the results showed that perfluorohexane sulfonamide clustered together with perfluorooctane sulfonamide based on gene expression profiles .

Studies on rats have been conducted to assess the toxicological effects of this compound through short-term oral exposure . Sex-dependent alterations in the expression of genes related to gluconeogenesis and bile acid synthesis have also been observed in rats exposed to this compound .

科学的研究の応用

Chemical Properties and Background

Perfluorohexanesulfonamide is characterized by its thermal and chemical stability, as well as its hydrophobic and oleophobic properties. These attributes make it suitable for various applications, particularly in environments where resistance to degradation is essential. FHxSA is often studied in relation to its transformation products, such as perfluorohexane sulfonic acid (PFHxS), which have been detected in environmental samples like groundwater and wastewater .

Environmental Remediation

FHxSA has been investigated for its role in environmental remediation strategies. Recent studies highlight its biotransformation pathways, which are crucial for understanding how to mitigate the presence of PFAS in contaminated sites. For instance, aerobic biotransformation processes have been shown to convert FHxSA into less harmful substances, providing insights into effective remediation techniques .

Table 1: Biotransformation Pathways of FHxSA

| Transformation Product | Biotransformation Process | Reference |

|---|---|---|

| PFHxS | Aerobic degradation | |

| Other identifiable products | Methane and acetate oxidation |

Industrial Applications

The unique properties of FHxSA make it valuable in several industrial applications:

- Surfactants : Due to its surfactant properties, FHxSA is used in formulations for firefighting foams, metal plating, and textile treatments .

- Coatings : Its oleophobic nature allows it to be used in coatings that protect surfaces from moisture and stains, enhancing durability .

- Electronics Manufacturing : FHxSA is utilized in the production of semiconductors and electronic components due to its stability under extreme conditions .

Biotechnology

In biotechnology, FHxSA's role extends to enhancing biological processes:

- Cell Culture : Research indicates that perfluoroalkyl substances can improve oxygenation in cell cultures, potentially increasing yields in biotechnological applications .

- Microbial Interactions : Studies have shown that FHxSA can influence microbial behavior, affecting bioremediation efforts by altering membrane integrity and metabolic rates in bacteria .

Table 2: Applications of FHxSA in Biotechnology

| Application | Description | Reference |

|---|---|---|

| Cell culture enhancement | Improves oxygenation for higher yields | |

| Microbial metabolism | Alters bacterial membrane integrity |

Case Studies

Several case studies illustrate the practical applications of FHxSA:

- Case Study 1 : A study conducted on the degradation of FHxSA in contaminated groundwater demonstrated successful biotransformation into less harmful compounds through aerobic processes. The findings underscore the importance of understanding transformation pathways for effective environmental management .

- Case Study 2 : In an industrial setting, FHxSA was incorporated into a new line of firefighting foams. Testing showed that these foams maintained effectiveness while reducing environmental impact compared to traditional formulations containing longer-chain PFAS compounds .

作用機序

ペルフルオロヘキサンスルホンアミドの作用機序には、血清アルブミンなどのタンパク質との相互作用が含まれます。そのスルホンアミド基は極性を付与し、他の極性化合物と相互作用することができます。 この相互作用は、さまざまな生物学的経路と分子標的に影響を与え、さまざまな用途での観察された効果につながります.

類似の化合物:

- ペルフルオロヘキサンスルホン酸

- ペルフルオロオクタンスルホンアミド

- ペルフルオロブタンスルホンアミド

比較: ペルフルオロヘキサンスルホンアミドは、特定の鎖長と官能基によってユニークで、異なる化学的および物理的特性を与えています。ペルフルオロヘキサンスルホン酸と比較して、異なる官能基を持っているため、反応性と用途が異なります。 ペルフルオロオクタンスルホンアミドとペルフルオロブタンスルホンアミドは、鎖長が異なり、生物蓄積性と環境残留性に影響を与えます .

類似化合物との比較

Key Research Findings

Metabolic Pathways : FHxSA undergoes hepatic hydrolysis to PFHxS, while N-ethyl sulfonamides degrade to PFOS, linking FHxSA to long-term contamination concerns .

Developmental Toxicity : FHxSA’s EC₅₀ in mummichog embryos is 12.4 mg/L , compared to FOSA’s 8.7 mg/L , highlighting chain-length-dependent effects .

Environmental Presence : FHxSA is detected in Canadian groundwater at concentrations up to 20,000 ng/L , often co-occurring with 6:2 FTAB and PFOSAm .

Regulatory and Health Implications

- Health Risks : FHxSA’s association with endocrine disruption and developmental toxicity warrants stricter exposure guidelines, akin to PFOS and PFOA .

生物活性

Perfluorohexanesulfonamide (PFHxSAm), a per- and polyfluoroalkyl substance (PFAS), has garnered attention due to its potential biological effects and environmental persistence. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including in vivo and in vitro assessments, metabolic pathways, and implications for human health.

Overview of this compound

PFHxSAm is characterized by the chemical formula C6H2F13NO2S, and it is primarily known for its use in industrial applications, leading to environmental contamination. The compound is a precursor to perfluorohexanesulfonic acid (PFHxS), which has been linked to various health effects.

Toxicological Assessments

A significant study conducted by the National Institute of Environmental Health Sciences (NIEHS) evaluated the in vivo biological potency of PFHxSAm using Sprague Dawley rats. The study involved administering varying doses (0, 0.15, 0.5, 1.4, 4, 12, 37, 111, 333, and 1,000 mg/kg) over five consecutive days. Key findings included:

- Dose-Dependent Effects : Male rats exhibited significant alterations in thyroid hormone levels and liver weight. Specifically, total thyroxine concentrations decreased while liver weights increased with higher doses .

- Benchmark Dose (BMD) Calculations : The BMDs for various endpoints were calculated, with notable values such as 7.264 mg/kg for decreased thyroxine levels in males and 6.134 mg/kg for upregulated genes in females .

- Gene Expression Changes : The study highlighted significant transcriptional changes in liver and kidney tissues, indicating that PFHxSAm exposure could disrupt normal metabolic processes .

Case Studies on Health Outcomes

Research has indicated that PFAS exposure can lead to sex-dependent biological responses. For instance, a study analyzing gene expression in liver tissues from male and female rats exposed to PFHxSAm revealed that males showed greater dysregulation of lipid metabolism genes compared to females . This suggests a multifactorial mechanism by which PFAS compounds may influence metabolic diseases differently based on sex.

Hepatic Clearance Evaluations

In vitro studies have focused on the hepatic clearance of PFHxSAm and related compounds. A recent study evaluated the metabolic clearance rates of various PFAS compounds using liver cell models:

- Stability and Clearance Rates : PFHxSAm exhibited limited metabolic clearance with rates comparable to other sulfonamides . Only a few PFAS showed significant clearance rates exceeding 10 μL/min/million cells.

- Binding Affinity : The binding studies indicated that PFAS compounds with longer carbon chains had higher binding affinities, which may influence their bioavailability and toxicity .

Implications for Human Health

The biological activity of PFHxSAm raises concerns regarding its impact on human health:

- Endocrine Disruption : Evidence suggests that exposure to PFAS can disrupt endocrine functions, particularly affecting thyroid hormone levels . This disruption is critical given the role of thyroid hormones in metabolism and development.

- Immunotoxicity : Epidemiological studies indicate that PFAS exposure may impair immune responses in children, potentially leading to reduced vaccine efficacy . This immunotoxicity highlights the need for further investigation into long-term health impacts.

- Developmental Effects : Animal studies have shown adverse reproductive outcomes associated with PFAS exposure, emphasizing the need for regulatory scrutiny and public health interventions .

Summary Table of Key Findings

| Study Aspect | Findings |

|---|---|

| Doses Tested | 0 - 1,000 mg/kg |

| Key Biological Effects | Hormonal changes, liver weight increase |

| BMD Values (Male Rats) | Thyroxine: 7.264 mg/kg |

| Gene Expression Changes | Dysregulation in lipid metabolism genes |

| Metabolic Clearance Rate | Limited; <10 μL/min/million cells |

| Health Implications | Endocrine disruption, immunotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。